2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2S/c24-18-7-8-20(26)23(14-18)33(31,32)28-16-22(17-4-3-9-27-15-17)30-12-10-29(11-13-30)21-6-2-1-5-19(21)25/h1-9,14-15,22,28H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYILGBRXBWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2-fluoroaniline with piperazine under appropriate conditions.
Introduction of the Pyridine Ring: The piperazine intermediate is then reacted with a pyridine derivative to introduce the pyridine ring into the molecule.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 2,5-difluorobenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.
Anticancer Potential
Research indicates that compounds with sulfonamide moieties, similar to 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, have shown promising anticancer properties. Studies have demonstrated that modifications of sulfonamide derivatives can enhance their efficacy against different cancer cell lines. For instance, the incorporation of piperazine and pyridine structures has been linked to increased cytotoxicity against various tumors .
Neuropharmacological Effects
The piperazine ring is known for its presence in several psychoactive drugs. Compounds like this compound may exhibit antidepressant and anxiolytic effects due to their interaction with serotonin receptors. This interaction can lead to modulation of neurotransmitter systems that are crucial for mood regulation .
Pharmacological Applications
The pharmacological profile of this compound suggests several potential applications:
Antimicrobial Activity
Sulfonamides are recognized for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial infections. Studies have shown that similar sulfonamide derivatives possess significant antibacterial activity, which can be attributed to their ability to inhibit folate synthesis in bacteria .
Analgesic Properties
There is emerging evidence that piperazine derivatives can exhibit analgesic effects. This suggests a potential application for this compound in pain management therapies .
Case Studies and Research Findings
Several studies have evaluated the efficacy of related compounds:
- Anticancer Evaluation : A study demonstrated that sulfonamide derivatives showed significant cytotoxic effects on human cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways .
- Neuropharmacological Assessment : Research on piperazine-based compounds indicated their potential as novel antidepressants, showcasing improved binding affinity to serotonin receptors compared to traditional agents .
- Antimicrobial Screening : In vitro studies highlighted the antibacterial activity of structurally related sulfonamides against resistant strains of bacteria, indicating a promising avenue for further exploration .
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, N~1~-(2,5-Dimethylphenyl)-N~2~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}ethanediamide (ID: E155-0757) serves as a relevant comparator due to shared pharmacophoric features . Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (Benzenesulfonamide) | Similar Compound (Ethanediamide, E155-0757) |
|---|---|---|
| Core Functional Group | Benzenesulfonamide | Ethanediamide |
| Piperazine Substituent | 2-Fluorophenyl | 2-Fluorophenyl |
| Aromatic Substituent | 2,5-Difluorophenyl | 2,5-Dimethylphenyl |
| Molecular Formula | Not reported | C25H27N5O2 |
| Molecular Weight (g/mol) | Not reported | 429.52 |
| Availability | Not reported | 61 mg |
Key Differences and Implications
Sulfonamides are often associated with enhanced solubility and enzyme-targeting capabilities, whereas amides may exhibit different pharmacokinetic profiles .
Aromatic Substitutions: The target compound’s 2,5-difluorophenyl group introduces strong electron-withdrawing effects, which could improve metabolic stability and receptor-binding precision.
Molecular Weight :
- E155-0757 has a molecular weight of 429.52 g/mol. The target compound’s molecular weight is likely higher due to the sulfonamide group and additional fluorine atoms, which may influence blood-brain barrier penetration and bioavailability.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Fluorine substitutions may enhance affinity for these targets compared to non-fluorinated analogs.
- Solubility and Bioavailability : The sulfonamide group in the target compound likely improves aqueous solubility, a critical factor for oral administration. In contrast, the ethanediamide’s lipophilic nature may favor membrane permeability.
Biological Activity
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C23H23F3N4O2S, with a molecular weight of 476.5 g/mol. The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
- Receptor Modulation: It can modulate receptor activity, impacting signaling pathways that regulate various physiological processes.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound, particularly in neurodegenerative diseases and cancer therapy.
Case Studies
- Inhibition of Neutral Sphingomyelinase 2 (nSMase2): A study demonstrated that derivatives of this compound exhibit significant inhibition of nSMase2, an enzyme implicated in Alzheimer's disease pathology. The compound showed favorable pharmacokinetic properties and substantial brain penetration in animal models, indicating its potential as a therapeutic agent for neurodegenerative disorders .
- Anticancer Activity: Research has indicated that compounds structurally similar to this compound possess anticancer properties by inducing apoptosis in cancer cell lines. These studies suggest that the compound may interfere with cancer cell proliferation through multiple pathways.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Contains methoxy group | Moderate enzyme inhibition |
| Compound B | Lacks fluorine substitution | Lower receptor binding affinity |
| Compound C | Similar piperazine structure | High anticancer activity |
The unique fluorinated structure of this compound enhances its biological activity compared to these analogs.
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization should employ Design of Experiments (DoE) principles to systematically evaluate reaction parameters. Key variables include:
- Temperature : Test gradients (e.g., 25–80°C) to identify optimal exothermic/endothermic conditions.
- Catalyst loading : Vary equivalents of coupling agents (e.g., HATU or EDCI) to minimize side reactions.
- Residence time : Use flow chemistry (e.g., continuous-flow reactors) to enhance reproducibility and reduce decomposition .
Example Table for DoE:
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 25°C–80°C | 60°C | +35% |
| Catalyst (equiv.) | 1.0–2.5 | 1.8 | +22% |
| Reaction Time | 2–24 hours | 8 hours | +18% |
Advanced Question: What advanced techniques confirm the compound’s conformational stability and molecular packing?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolve crystal lattice parameters and fluorine-mediated C–H···F interactions, which influence aggregation .
- Dynamic NMR : Monitor rotational barriers of the piperazine ring at variable temperatures (e.g., 298–400 K).
- DFT calculations : Compare experimental SCXRD data with computed torsional angles to validate conformational preferences .
Basic Question: Which assays are critical for evaluating physicochemical properties in early-stage drug discovery?
Methodological Answer:
- Lipophilicity (LogP) : Measure via reverse-phase HPLC with a C18 column and water/acetonitrile gradient .
- Aqueous solubility : Use shake-flask method with phosphate-buffered saline (pH 7.4) and quantify via UV-Vis spectroscopy.
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Advanced Question: How can structure-activity relationship (SAR) studies identify critical functional groups for receptor binding?
Methodological Answer:
- Bioisosteric replacement : Synthesize analogs with substitutions (e.g., pyridin-3-yl → pyridin-4-yl) and compare binding affinities via radioligand assays .
- Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors) .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon fluorophenyl or piperazine modifications .
Advanced Question: How should researchers resolve contradictions between computational binding predictions and experimental data?
Methodological Answer:
- Cross-validate docking results : Use multiple software (e.g., MOE, GOLD) to reduce algorithmic bias .
- Re-evaluate protonation states : Perform pKa predictions (e.g., MarvinSuite) to ensure correct ionization at physiological pH.
- Experimental controls : Include known ligands (e.g., aripiprazole for dopamine D2 receptors) to calibrate assay conditions .
Advanced Question: What methodologies assess the impact of polymorphism on bioavailability?
Methodological Answer:
- XRPD (X-ray powder diffraction) : Screen for polymorphs by comparing diffraction patterns under varied crystallization solvents .
- Dissolution testing : Use USP Apparatus II (paddle method) to compare dissolution rates of polymorphic forms in simulated gastric fluid.
- Stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Basic Question: How can metabolic stability be evaluated using human liver microsomes (HLM)?
Methodological Answer:
- Incubation protocol : Mix compound (1 µM) with HLM, NADPH, and PBS (pH 7.4) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes with acetonitrile.
- Quantification : Analyze parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using the formula: , where is the elimination rate constant .
Advanced Question: What in vitro toxicology strategies are recommended for early safety profiling?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
